3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride
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Overview
Description
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride is a chemical compound with the molecular formula C10H13BrN2O2·HCl and a molecular weight of 309.59 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanamide moiety. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methoxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino and methoxy groups can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propanamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and interactions.
3-Amino-3-(3-bromo-4-methylphenyl)propanamide: Has a methyl group instead of a methoxy group, potentially altering its reactivity and biological effects.
Uniqueness
3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-3-(3-bromo-4-methoxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKTJAHCXCAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)N)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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